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Compound of Interest

Compound Name: GNE-149

Cat. No.: B12411577 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data related to the

interaction of the potent antagonist and selective estrogen receptor degrader (SERD), GNE-
149, with the estrogen receptor-alpha (ERα) ligand-binding domain (LBD). While a direct

crystal structure of GNE-149 in complex with ERα LBD is not publicly available, this document

summarizes the biological activity of GNE-149 and presents the crystallographic data of a

closely related analog, compound 6, which illustrates the binding mode of this chemical series.

[1]

Biological Activity of GNE-149
GNE-149 is an orally bioavailable full antagonist of ERα and also functions as a selective

estrogen receptor degrader.[1] Its efficacy has been demonstrated through its antiproliferative

and ERα degradation activities in breast cancer cell lines.

Table 1: In Vitro Activity of GNE-149
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Cell Line Assay Type IC50 (nM)

MCF7 Antiproliferation 0.66

T47D Antiproliferation 0.69

MCF7 ERα Degradation 0.053

T47D ERα Degradation 0.031

Crystallography of ERα LBD with a GNE-149 Analog
To understand the molecular basis of antagonism for this series of compounds, a co-crystal

structure of a closely related analog, compound 6, with the ERα LBD was determined.[1] This

structure reveals key interactions within the ligand-binding pocket that are likely conserved for

GNE-149. A notable interaction is the ionic bond formed between the azetidine of the ligand

and the Asp351 residue of ERα.[1]

Table 2: Crystallographic Data for ERα LBD in Complex with Compound 6

Parameter Value

Resolution 2.3 Å

PDB ID Not Available

Space Group Not Reported

Unit Cell Dimensions Not Reported

Key Interactions
Ionic interaction with Asp351, Indole NH 3.3 Å

from Leu346 carbonyl

Experimental Protocols
The following are generalized protocols for the expression, purification, and crystallization of

the human ERα ligand-binding domain for structural studies with antagonists like GNE-149 and

its analogs.
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Protocol 1: Expression and Purification of Human ERα
Ligand-Binding Domain (LBD)
This protocol describes the expression of the human ERα LBD (amino acids ~301-553) in E.

coli and its subsequent purification.

1. Cloning and Expression Vector:

The cDNA encoding the human ERα LBD is cloned into a suitable bacterial expression
vector, such as pET23b, which allows for the production of a recombinant protein, often with
a purification tag (e.g., His-tag).

2. Transformation and Culture Growth:

The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing
the appropriate antibiotic, grown overnight at 37°C with shaking.
The starter culture is then used to inoculate a larger volume of LB medium. The culture is
grown at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

3. Protein Expression:

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside
(IPTG) to a final concentration of 50-100 µM.
The culture is then incubated at a lower temperature, such as 16-25°C, overnight with
shaking to enhance protein solubility.

4. Cell Lysis and Lysate Clarification:

Cells are harvested by centrifugation.
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5
mM imidazole, 1 mM DTT, and protease inhibitors).
Cells are lysed by sonication or high-pressure homogenization on ice.
The lysate is clarified by ultracentrifugation to remove cell debris.

5. Affinity Chromatography:

The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
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The column is washed with a wash buffer containing a higher concentration of imidazole
(e.g., 20-40 mM) to remove non-specifically bound proteins.
The His-tagged ERα LBD is eluted with an elution buffer containing a high concentration of
imidazole (e.g., 250-500 mM).

6. Size-Exclusion Chromatography:

The eluted protein is further purified by size-exclusion chromatography to remove
aggregates and other impurities. The column is pre-equilibrated with a suitable buffer (e.g.,
20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
Fractions containing the purified ERα LBD monomer are collected and concentrated.

Protocol 2: Crystallization of ERα LBD with GNE-149 or
Analog
This protocol outlines the crystallization of the purified ERα LBD in complex with a ligand using

the hanging drop vapor diffusion method.

1. Complex Formation:

The purified ERα LBD is incubated with a 2-5 fold molar excess of the ligand (e.g., GNE-149
or an analog) for several hours on ice to ensure complex formation.

2. Crystallization Setup:

The hanging drop vapor diffusion method is employed.[2][3][4][5][6]
A droplet is formed by mixing 1-2 µL of the protein-ligand complex with 1-2 µL of a reservoir
solution on a siliconized glass coverslip.[3]
The coverslip is inverted and sealed over a well containing 500 µL of the reservoir solution.
[3]

3. Crystallization Screening and Optimization:

Initial crystallization conditions are screened using commercially available sparse-matrix
screens.
Promising conditions are optimized by varying the pH, precipitant concentration, and
temperature.
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4. Crystal Harvesting and Data Collection:

Crystals are harvested from the drop using a cryo-loop and flash-cooled in liquid nitrogen,
often after being soaked in a cryoprotectant solution.
X-ray diffraction data are collected at a synchrotron source.

5. Structure Determination:

The structure is solved by molecular replacement using a previously determined structure of
the ERα LBD as a search model.
The model is refined, and the ligand is built into the electron density map.
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Caption: Workflow for ERα LBD Crystallography.
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Caption: GNE-149 Mechanism of Action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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